2-[2-(1-ethylpropylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide
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Overview
Description
2-[2-(1-ethylpropylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide is a chemical compound that has been the subject of scientific research in recent years. This compound is known for its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of 2-[2-(1-ethylpropylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound also has antibacterial and antifungal activity by disrupting the cell membrane of these microorganisms.
Biochemical and Physiological Effects:
Studies have shown that this compound can decrease the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. This compound can also increase the levels of caspase-3, a protein involved in the induction of apoptosis. Additionally, this compound has been shown to have low toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(1-ethylpropylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide in lab experiments is its potential as a novel anti-cancer agent. However, one limitation is the need for further studies to determine its efficacy and safety in vivo.
Future Directions
For research on 2-[2-(1-ethylpropylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide include:
1. Further studies on its potential as an anti-cancer agent, including in vivo studies and clinical trials.
2. Investigation of its potential as an antibacterial and antifungal agent.
3. Studies on its mechanism of action and potential interactions with other compounds.
4. Development of new synthesis methods to improve yield and purity.
5. Exploration of its potential applications in other fields, such as agriculture and industry.
In conclusion, this compound is a promising compound with potential applications in various fields. Its anti-cancer, antibacterial, and antifungal activity make it a subject of interest for further research. However, more studies are needed to determine its efficacy and safety in vivo.
Synthesis Methods
The synthesis of 2-[2-(1-ethylpropylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide involves the reaction of 2-acetyl-1-phenylethyl hydrazine with ethyl acetoacetate in the presence of a catalyst. The resulting product is then purified through recrystallization.
Scientific Research Applications
2-[2-(1-ethylpropylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has been studied for its potential applications in cancer treatment. Research has shown that this compound has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as an antibacterial and antifungal agent.
Properties
IUPAC Name |
N'-(pentan-3-ylideneamino)-N-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-4-13(5-2)17-18-15(20)14(19)16-11(3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3,(H,16,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWUOOFGNSZIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C(=O)NC(C)C1=CC=CC=C1)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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